molecular formula C11H17NO2 B496200 N-(2,3-dimethoxybenzyl)ethanamine CAS No. 100054-84-0

N-(2,3-dimethoxybenzyl)ethanamine

Cat. No. B496200
CAS RN: 100054-84-0
M. Wt: 195.26g/mol
InChI Key: GHYNFIZMFFWMNL-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)ethanamine, commonly known as DMBA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for scientific research purposes. DMBA has been shown to have a unique mechanism of action that makes it a valuable tool in neuroscience research.

Scientific Research Applications

Subheading Potent Agonists at 5-HT2A Receptors

This research provides insights into the mechanisms of action of psychoactive substances including N-benzylphenethylamines, focusing on their interactions with various receptors. The study demonstrates that these compounds have high affinity for, and full efficacy at, 5-HT2A and 5-HT2C receptors, which are consistent with hallucinogenic activity. This indicates a potential application in exploring the biochemical pharmacology of psychoactive substances (Eshleman et al., 2018).

Hepatic Cytochrome P450 Enzymes in Metabolism of NBOMe and NBOH Compounds

Subheading Metabolism and Enzyme Involvement

This study focused on the cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, which are related to the N-(2,3-dimethoxybenzyl)ethanamine structure. The findings reveal the involvement of specific enzymes like CYP3A4 and CYP2D6 in the metabolism, offering insights into how these substances are processed in the human body. This information is crucial for understanding the metabolic pathways of similar compounds (Nielsen et al., 2017).

Analytical Characterization of Hallucinogenic N-Benzyl Derivatives

Subheading Identification and Analysis Techniques

This research reports on the analytical properties of hallucinogenic substances, including those derived from N-(2-methoxy)benzyl derivatives. The study utilized various analytical methods like GC-EI-MS and LC-ESI-QTOF-MS for unequivocal identification of active components. This information is crucial for the accurate identification of similar compounds in scientific research (Zuba & Sekuła, 2013).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-12-8-9-6-5-7-10(13-2)11(9)14-3/h5-7,12H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYNFIZMFFWMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.